N'-Nitro-N-pentyl-N-nitrosoguanidine

CAS No.:

Cat. No.: VC14231814

Molecular Formula: C6H13N5O3

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13N5O3 |

|---|---|

| Molecular Weight | 203.20 g/mol |

| IUPAC Name | 3-nitro-1-nitroso-1-pentylguanidine |

| Standard InChI | InChI=1S/C6H13N5O3/c1-2-3-4-5-10(9-12)6(7)8-11(13)14/h2-5H2,1H3,(H2,7,8) |

| Standard InChI Key | OKMNBMCHWAWZBL-UHFFFAOYSA-N |

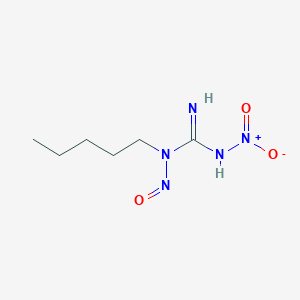

| Canonical SMILES | CCCCCN(C(=N)N[N+](=O)[O-])N=O |

Introduction

Structural and Chemical Properties

Molecular Composition and Nomenclature

N'-Nitro-N-pentyl-N-nitrosoguanidine (C₆H₁₃N₅O₃) features a guanidine backbone substituted with a pentyl group, a nitroso group (-NO), and a nitro group (-NO₂). Its systematic IUPAC name is 1-nitroso-3-nitro-1-pentylguanidine, though it is alternatively termed N-pentyl-N'-nitro-N-nitrosoguanidine or N-amyl-N'-nitro-N-nitrosoguanidine .

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular weight | 203.199 g/mol |

| Density | 1.37 g/cm³ |

| Boiling point | 321.7°C (760 mmHg) |

| Flash point | 148.4°C |

| Vapor pressure | 0.000293 mmHg (25°C) |

| LogP (octanol-water) | 1.89 |

| Hazard class (UN) | 4.1 (Flammable solid) |

Synthesis and Stability

The compound is synthesized through nitrosation of N-pentyl-N'-nitroguanidine under acidic conditions, a method analogous to MNNG production . Stability data indicate sensitivity to light and heat, necessitating storage in inert atmospheres at sub-ambient temperatures.

Biological Activity and Mechanisms

Mutagenic and Prophage-Inducing Effects

N'-Nitro-N-pentyl-N-nitrosoguanidine exhibits robust mutagenic activity, as demonstrated in Escherichia coli lysogenic strain W1709 (λ). At concentrations as low as 0.5 µg/ml, it induces prophage λ, a hallmark of DNA damage . This activity surpasses many nitrosamides (e.g., N-methyl-N-nitrosourea) but is less potent than MNNG, which operates at 0.1 µg/ml .

Key Mechanistic Insights:

-

Alkylation of DNA: The nitroso group generates alkyldiazonium ions that methylate DNA bases, primarily at guanine residues (O⁶ and N⁷ positions) .

-

Reactive Oxygen Species (ROS): Secondary oxidative stress amplifies mutagenicity, as observed with glutathione disulfide (GSSG) in Streptococcus pneumoniae .

Research Applications

Genetic Toxicology

The compound serves as a model mutagen in bacterial reverse mutation assays (Ames test) and eukaryotic systems. Its ability to induce multi-site mutations makes it valuable for studying genomic instability .

Cancer Chemotherapy

Nitrosoguanidines have historical significance in anticancer drug development. Although N'-nitro-N-pentyl-N-nitrosoguanidine lacks FDA approval, derivatives like streptozotocin (a methylnitrosourea) are used in pancreatic neuroendocrine tumors .

Future Directions

Research gaps include:

-

In vivo carcinogenicity assays to validate tumorigenic potential.

-

Structure-activity relationships (SAR) to optimize therapeutic indices.

-

Environmental impact studies addressing persistence and bioaccumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume